molecular formula C16H20N2O B14204129 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide CAS No. 823812-86-8

4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide

Katalognummer: B14204129
CAS-Nummer: 823812-86-8
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: GEMUZDXWIWZXDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide apart from these similar compounds is its unique substitution pattern and the specific biological activities it exhibits. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

823812-86-8

Molekularformel

C16H20N2O

Molekulargewicht

256.34 g/mol

IUPAC-Name

4-(8-azabicyclo[3.2.1]octan-3-ylidenemethyl)-N-methylbenzamide

InChI

InChI=1S/C16H20N2O/c1-17-16(19)13-4-2-11(3-5-13)8-12-9-14-6-7-15(10-12)18-14/h2-5,8,14-15,18H,6-7,9-10H2,1H3,(H,17,19)

InChI-Schlüssel

GEMUZDXWIWZXDH-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC=C(C=C1)C=C2CC3CCC(C2)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.